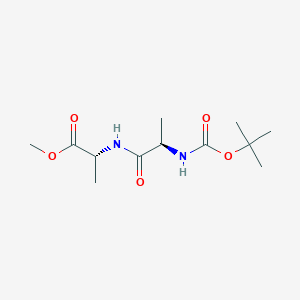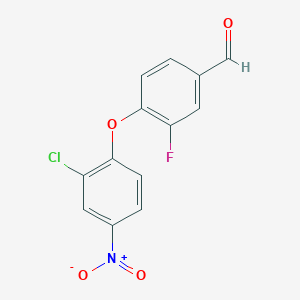
4,7-Dichlorchinolin-8-sulfonylchlorid
Übersicht
Beschreibung
4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloroquinoline-8-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential drugs and agrochemicals.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly antimalarial drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound that is primarily used as an intermediate in the synthesis of various drugs It is known that 4,7-dichloroquinoline, a related compound, is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . These drugs primarily target the Plasmodium parasites that cause malaria .
Mode of Action
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .
Biochemical Pathways
For instance, chloroquine, one of the drugs synthesized using 4,7-Dichloroquinoline, is known to inhibit the action of heme polymerase, an enzyme crucial for the survival of Plasmodium parasites .
Result of Action
As a chemical intermediate used in the synthesis of antimalarial drugs, its transformation into these drugs can lead to the inhibition of the growth and proliferation of plasmodium parasites .
Biochemische Analyse
Biochemical Properties
4,7-Dichloroquinoline-8-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of antimalarial drugs. It interacts with several enzymes and proteins during these reactions. For instance, it is involved in the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite, Plasmodium falciparum . The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, thereby modifying their activity and function.
Cellular Effects
The effects of 4,7-Dichloroquinoline-8-sulfonyl chloride on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in malaria-infected cells, the compound interferes with the detoxification of heme, leading to the accumulation of toxic heme derivatives that kill the parasite . Additionally, it has been observed to induce oxidative stress in cells, further contributing to its antimalarial activity.
Molecular Mechanism
At the molecular level, 4,7-Dichloroquinoline-8-sulfonyl chloride exerts its effects through several mechanisms. It binds to heme molecules, preventing their polymerization into non-toxic hemozoin, which is essential for the parasite’s survival . This binding interaction inhibits the enzyme heme polymerase, leading to the accumulation of toxic heme derivatives. Furthermore, the compound can modify the activity of other enzymes and proteins by forming covalent bonds with their nucleophilic sites, resulting in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloroquinoline-8-sulfonyl chloride change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress.
Dosage Effects in Animal Models
The effects of 4,7-Dichloroquinoline-8-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of malaria parasites without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and disrupt cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects.
Metabolic Pathways
4,7-Dichloroquinoline-8-sulfonyl chloride is involved in several metabolic pathways, primarily related to its role as an antimalarial agent. It interacts with enzymes such as heme polymerase and cytochrome P450, affecting their activity and altering metabolic flux . The compound’s metabolism can lead to the formation of reactive intermediates that contribute to its antimalarial activity and potential toxicity.
Transport and Distribution
Within cells and tissues, 4,7-Dichloroquinoline-8-sulfonyl chloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins and transporters . The compound tends to accumulate in certain cellular compartments, such as lysosomes, where it exerts its antimalarial effects by disrupting heme detoxification.
Subcellular Localization
The subcellular localization of 4,7-Dichloroquinoline-8-sulfonyl chloride is critical for its activity and function. It is primarily localized in lysosomes and other acidic compartments within cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles. The acidic environment of lysosomes enhances the compound’s reactivity, allowing it to effectively inhibit heme polymerase and exert its antimalarial effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroquinoline-8-sulfonyl chloride typically involves the chlorination of quinoline derivatives. One common method starts with 4,7-Dichloroquinoline, which is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group at the 8-position. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,7-Dichloroquinoline-8-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions to hydrolyze the sulfonyl chloride group.
Major Products Formed
Nucleophilic Substitution: The major products are substituted quinoline derivatives, which can be further used in pharmaceutical synthesis.
Hydrolysis: The major product is 4,7-Dichloroquinoline-8-sulfonic acid.
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives such as:
4,7-Dichloroquinoline: Lacks the sulfonyl chloride group and is used primarily as an intermediate in antimalarial drug synthesis.
8-Chloroquinoline: Similar structure but with different reactivity and applications.
Quinoline-8-sulfonyl chloride: Similar sulfonyl chloride functionality but different substitution pattern on the quinoline ring.
The uniqueness of 4,7-Dichloroquinoline-8-sulfonyl chloride lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in the synthesis of specialized compounds.
Eigenschaften
IUPAC Name |
4,7-dichloroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGIMPXCNBVRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)


![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)




![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)


